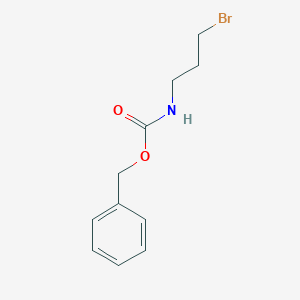

Carbamic acid, (3-bromopropyl)-, benzyl ester

Description

The exact mass of the compound Benzyl (3-bromopropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39945-54-5 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

benzyl N-(2-bromopropyl)carbamate |

InChI |

InChI=1S/C11H14BrNO2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

InChI Key |

LUAZASQNAMTWAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl (3-bromopropyl)carbamate chemical properties

An In-depth Technical Guide to Benzyl (3-bromopropyl)carbamate

Introduction

Benzyl (3-bromopropyl)carbamate (CAS No. 39945-54-5) is a bifunctional organic compound widely utilized in synthetic organic chemistry.[1] Its structure incorporates a benzyl carbamate moiety, which serves as a common protecting group for amines (Cbz or Z group), and a terminal alkyl bromide, which is an effective electrophile for alkylation reactions.[2][3] This dual functionality makes it a valuable building block, particularly in the synthesis of nitrogen-containing molecules, including various pharmaceutical and biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of Benzyl (3-bromopropyl)carbamate are summarized below. The compound typically appears as an off-white to pale-yellow solid or liquid, depending on purity and ambient temperature.[1][4] It has limited solubility in polar solvents like methanol but is slightly soluble in chloroform and sparingly in ethyl acetate.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 39945-54-5 | [1][4][5] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][4][6] |

| Molecular Weight | 272.14 g/mol | [1][5][7] |

| Appearance | Off-White to Pale-Yellow Solid or Liquid | [1][4] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C | [8] |

| pKa | 12.27 ± 0.46 (Predicted) | [1] |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | benzyl (3-bromopropyl)carbamate | [4] |

| SMILES | C(OCC1=CC=CC=C1)(=O)NCCCBr | [1] |

| InChI Key | QGTWQXTXRILXOV-UHFFFAOYSA-N | [1][4] |

| ¹H-NMR (300 MHz, CDCl₃) | δH 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |

| ¹³C-NMR (75.5 MHz, CDCl₃) | δc 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |

Experimental Protocols

Benzyl (3-bromopropyl)carbamate can be synthesized via several routes. The following protocols detail two common laboratory-scale methods.

Synthesis from Benzyl N-(3-hydroxypropyl)carbamate (Appel Reaction)

This method converts a primary alcohol to an alkyl bromide using triphenylphosphine and carbon tetrabromide.[1]

Methodology:

-

Dissolve benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in 30 mL of dry tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in 30 mL of dry THF.

-

Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of benzyl N-(3-hydroxypropyl)carbamate.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the solution to remove the insoluble triphenylphosphine oxide byproduct.

-

Evaporate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and wash the organic solution with water (H₂O).

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purify the resulting oily residue by column chromatography on silica gel, eluting with a gradient from dichloromethane to methanol.

-

After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[1]

Synthesis from 3-Bromopropylamine Hydrobromide

This protocol involves the N-protection of 3-bromopropylamine using benzyl chloroformate.[9]

Methodology:

-

Create a suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry tetrahydrofuran (THF).

-

Add benzyl chloroformate (1.64 g, 9.60 mmol) to the stirred suspension at room temperature using a syringe.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add diisopropylethylamine (DIPEA) (1.6 mL, 9.20 mmol) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Filter the crude reaction mixture through a pad of Celite to remove salts.

-

Evaporate the solvents from the filtrate under reduced pressure.

-

Purify the residue using flash chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[9]

References

- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]

- 2. CAS 131713-50-3: Benzyl (3-bromo-2-oxopropyl)carbamate [cymitquimica.com]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. 39945-54-5|Benzyl (3-bromopropyl)carbamate|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]

- 9. prepchem.com [prepchem.com]

Technical Guide: Physical and Chemical Properties of Benzyl (3-bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3-bromopropyl)carbamate, registered under CAS number 39945-54-5, is a versatile bifunctional organic compound.[1] It incorporates a carbamate group protected by a benzyl moiety and a reactive bromopropyl chain. This structure makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and biologically active compounds.[1] For instance, it has been utilized in the synthesis of an active anti-HIV ethidium-arginine conjugate designed to target the viral TAR RNA sequence.[1] Understanding its physical and chemical properties is paramount for its effective application in research and development.

Chemical Identity

-

IUPAC Name: Benzyl N-(3-bromopropyl)carbamate

-

Synonyms: (3-Bromopropyl)carbamic acid benzyl ester, N-Cbz-3-bromopropylamine, N-Benzyloxycarbonyl-3-bromopropylamine[2]

-

CAS Number: 39945-54-5[1]

-

Molecular Weight: 272.14 g/mol [1]

Physical and Chemical Properties

The physical and chemical data for Benzyl (3-bromopropyl)carbamate are summarized in the table below. These properties are essential for designing experimental conditions, ensuring proper handling and storage, and for the analytical characterization of the compound.

| Property | Value | Source |

| Physical State | Off-white to pale yellow solid or liquid.[1][4] | ChemicalBook, Ambeed |

| Melting Point | 37-39 °C[1][3] | ChemicalBook, Chemsrc |

| Boiling Point | 379.4 ± 35.0 °C (Predicted)[1][3] | ChemicalBook, Chemsrc |

| Density | 1.379 ± 0.06 g/cm³ (Predicted)[1] | ChemicalBook |

| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate.[1] | ChemicalBook |

| pKa | 12.27 ± 0.46 (Predicted)[1] | ChemicalBook |

| LogP | 3.02[3] | Chemsrc |

| Flash Point | 183.3 ± 25.9 °C[3] | Chemsrc |

| Refractive Index | 1.550[3] | Chemsrc |

| Storage | Store in a freezer under -20°C, sealed in a dry environment.[1][4] | ChemicalBook, Ambeed |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of Benzyl (3-bromopropyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (300 MHz, CDCl₃, ppm): δ 7.32 (5H, m, Cbz), 5.15 (1H, br s, CBzNH-), 5.06 (2H, s, Cbz), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m).[1]

-

¹³C-NMR (75.5 MHz, CDCl₃, ppm): δc 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6.[1]

Experimental Protocols

Detailed methodologies for the synthesis of Benzyl (3-bromopropyl)carbamate are crucial for its preparation in a laboratory setting. Two common synthetic routes are described below.

Synthesis via Appel Reaction from a Hydroxy Precursor

This protocol details the synthesis of Benzyl (3-bromopropyl)carbamate from Benzyl N-(3-hydroxypropyl)carbamate.

Experimental Procedure:

-

A solution of Benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) is prepared in dry tetrahydrofuran (THF, 30 mL).

-

In a separate flask, a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) is prepared in dry THF (30 mL).

-

The triphenylphosphine and carbon tetrabromide solution is added dropwise to the solution of Benzyl N-(3-hydroxypropyl)carbamate.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The resulting mixture is filtered to remove any insoluble solids.

-

The filtrate is concentrated by evaporation.

-

The residue is redissolved in dichloromethane (CH₂Cl₂) and washed with water.

-

The organic layer is dried over magnesium sulfate (MgSO₄).

-

Removal of the solvent yields an oily residue, which is purified by column chromatography (eluent: CH₂Cl₂ to MeOH).

-

After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[1]

Caption: Workflow for the synthesis of Benzyl (3-bromopropyl)carbamate.

Synthesis from 3-Bromopropylamine Hydrobromide

This alternative protocol utilizes 3-bromopropylamine hydrobromide and benzyl chloroformate.

Experimental Procedure:

-

A suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) is prepared in 40 mL of dry THF.

-

Benzyl chloroformate (1.64 g, 9.60 mmol) is added to the suspension at room temperature via a hypodermic syringe.

-

The reaction mixture is cooled to 0°C.

-

Diisopropylethylamine (1.6 mL, 9.20 mmol) is added dropwise via syringe, and the mixture is stirred at 0°C for 1 hour.

-

The crude reaction mixture is filtered through a pad of Celite.

-

The solvents are evaporated from the filtrate.

-

The resulting residue is purified by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[2]

Caption: Alternative workflow for synthesizing Benzyl (3-bromopropyl)carbamate.

Safety and Handling

Benzyl (3-bromopropyl)carbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[5] The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[4]

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6] Ensure adequate ventilation or work in a fume hood. Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a freezer at temperatures below -20°C for long-term stability.[1][4]

-

In case of exposure:

-

Skin: Wash with plenty of soap and water.[7]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing.[7]

-

Ingestion: Seek medical attention.

-

Conclusion

This technical guide provides a comprehensive overview of the key physical and chemical properties of Benzyl (3-bromopropyl)carbamate. The tabulated data, detailed spectroscopic information, and established synthesis protocols offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Adherence to the safety and handling guidelines is essential for the safe and effective use of this versatile chemical intermediate.

References

- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]

- 4. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Benzyl (3-bromopropyl)carbamate (CAS: 39945-54-5) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, synthetic utility, and biological applications of Benzyl (3-bromopropyl)carbamate. This bifunctional molecule is a key building block in the development of targeted therapeutics, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Compound Characterization: Benzyl (3-bromopropyl)carbamate

Benzyl (3-bromopropyl)carbamate is a stable, off-white solid at room temperature.[1] Its chemical structure features a carbamate group protected by a benzyl moiety and a reactive bromopropyl group, making it an ideal component for covalent modification and linker chemistry in drug design.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Benzyl (3-bromopropyl)carbamate.

| Identifier | Value | Reference |

| CAS Number | 39945-54-5 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| IUPAC Name | benzyl (3-bromopropyl)carbamate | [2] |

| SMILES | O=C(OCC1=CC=CC=C1)NCCCBr | [1] |

| InChI Key | QGTWQXTXRILXOV-UHFFFAOYSA-N | [1] |

| Property | Value | Reference |

| Appearance | Off-White Solid | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [1] |

| Spectroscopic Data | Details | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |

| ¹³C-NMR (75.5 MHz, CDCl₃) | δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |

Experimental Protocols

Synthesis of Benzyl (3-bromopropyl)carbamate

Two common laboratory-scale synthetic routes for Benzyl (3-bromopropyl)carbamate are outlined below.

Protocol 1: From 3-Bromopropylamine Hydrobromide

This method involves the reaction of 3-bromopropylamine hydrobromide with benzyl chloroformate in the presence of a non-nucleophilic base.

-

Materials: 3-bromopropylamine hydrobromide, benzyl chloroformate, diisopropylethylamine (DIPEA), dry tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, silica gel, Celite.

-

Procedure:

-

Suspend 3-bromopropylamine hydrobromide (1 equivalent) in dry THF.

-

Add benzyl chloroformate (1.05 equivalents) to the suspension at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (1.01 equivalents) dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Filter the crude reaction mixture through a pad of Celite to remove solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexane to yield the final product.

-

Protocol 2: From Benzyl N-(3-hydroxypropyl)carbamate

This protocol utilizes a bromination reaction with triphenylphosphine and carbon tetrabromide.

-

Materials: Benzyl N-(3-hydroxypropyl)carbamate, triphenylphosphine, carbon tetrabromide, dry tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), magnesium sulfate (MgSO₄), silica gel.

-

Procedure:

-

Dissolve Benzyl N-(3-hydroxypropyl)carbamate (1 equivalent) in dry THF.

-

In a separate flask, prepare a solution of triphenylphosphine (2 equivalents) and carbon tetrabromide (2 equivalents) in dry THF.

-

Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of Benzyl N-(3-hydroxypropyl)carbamate.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the solution to remove any insoluble solids.

-

Evaporate the solvent from the filtrate.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent.

-

Purify the resulting oily residue by column chromatography on silica gel to obtain Benzyl (3-bromopropyl)carbamate.[1]

-

Application in PROTAC Synthesis

Benzyl (3-bromopropyl)carbamate is a valuable bifunctional linker used in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] The linker component of a PROTAC is crucial for establishing the appropriate orientation and distance between the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.

The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting the role of a linker precursor like Benzyl (3-bromopropyl)carbamate.

Biological Context: Targeting Bruton's Tyrosine Kinase (BTK)

To illustrate the application of a PROTAC synthesized using a linker derived from Benzyl (3-bromopropyl)carbamate, we will consider the targeting of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies.[4][5]

A hypothetical BTK-targeting PROTAC could be designed with a warhead that binds to BTK, a linker derived from Benzyl (3-bromopropyl)carbamate, and a ligand that recruits an E3 ligase such as Cereblon (CRBN).

Mechanism of Action: BTK Degradation

The BTK-targeting PROTAC would induce the formation of a ternary complex between BTK and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts the BCR signaling pathway, leading to reduced B-cell proliferation and survival.

The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.

Impact on the B-Cell Receptor (BCR) Signaling Pathway

The degradation of BTK by a PROTAC would block the downstream signaling cascade initiated by BCR activation. This would inhibit the activation of key transcription factors, such as NF-κB, which are essential for B-cell survival and proliferation.

The following diagram illustrates the BCR signaling pathway and the point of intervention by a BTK-targeting PROTAC.

Safety Information

Benzyl (3-bromopropyl)carbamate is classified with the hazard code Xn (Harmful) and carries the risk statements R22 (Harmful if swallowed) and R36/37/38 (Irritating to eyes, respiratory system and skin).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Structural Elucidation of Benzyl (3-bromopropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl (3-bromopropyl)carbamate. It includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 39945-54-5 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Appearance | Off-White Solid or Orange Oil | [1] |

| Melting Point | 37-39 °C | [1] |

| Storage | Sealed in dry, store in freezer, under -20°C |

Spectroscopic Data for Structural Elucidation

The structural confirmation of Benzyl (3-bromopropyl)carbamate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Data

-

Solvent: CDCl₃

-

Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.32 | m | 5H | Aromatic protons (C₆H₅) |

| 5.15 | br s | 1H | NH |

| 5.06 | s | 2H | O-CH₂-Ph |

| 3.39 | t | 2H | Br-CH₂ |

| 3.30 | q | 2H | NH-CH₂ |

| 2.06 - 1.96 | m | 2H | -CH₂-CH₂-CH₂- |

Data sourced from ChemicalBook.

¹³C NMR (Carbon NMR) Data

-

Solvent: CDCl₃

-

Frequency: 75.5 MHz

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C=O (Carbamate) |

| 136.3 | Aromatic C (quaternary) |

| 128.4 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.9 | Aromatic CH |

| 66.6 | O-CH₂-Ph |

| 39.2 | NH-CH₂ |

| 32.3 | -CH₂-CH₂-CH₂- |

| 30.6 | Br-CH₂ |

Data sourced from ChemicalBook.

FTIR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H Stretch (Amide) |

| 3100-3000 | C-H Stretch (Aromatic) |

| 3000-2850 | C-H Stretch (Aliphatic) |

| 1725-1700 | C=O Stretch (Carbamate) |

| 1550-1500 | N-H Bend (Amide) |

| 1250-1200 | C-O Stretch (Ester) |

| 700-550 | C-Br Stretch |

Mass Spectrometry Data (Predicted)

| m/z | Fragmentation |

| 271/273 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 180 | [M - Br]⁺ |

| 164 | [M - CH₂Br]⁺ |

| 108 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Experimental Protocol: Synthesis of Benzyl (3-bromopropyl)carbamate

This protocol details the synthesis of Benzyl (3-bromopropyl)carbamate from 3-bromopropylamine hydrobromide and benzyl chloroformate.[1]

Materials:

-

3-bromopropylamine hydrobromide

-

Benzyl chloroformate

-

Diisopropylethylamine (DIPEA)

-

Dry Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Silica Gel

-

Celite

Procedure:

-

To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry THF, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe.

-

Allow the reaction mixture to stir at 0°C for 1 hour.

-

Filter the crude reaction mixture through a pad of Celite and evaporate the solvents under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of Benzyl (3-bromopropyl)carbamate.

References

Technical Guide: Spectroscopic and Synthetic Profile of Carbamic acid, (3-bromopropyl)-, benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamic acid, (3-bromopropyl)-, benzyl ester (CAS No. 39945-54-5) is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure incorporates a carbamate linkage, a terminal bromine atom, and a benzyl protecting group, making it a versatile intermediate for the introduction of an aminopropyl spacer in the synthesis of more complex molecules, including those with potential therapeutic applications. Notably, it has been utilized as a precursor in the synthesis of an anti-HIV ethidium-arginine conjugate.[1] This guide provides a detailed overview of its spectroscopic properties and a documented synthetic protocol.

Chemical Structure and Properties

-

IUPAC Name: Benzyl (3-bromopropyl)carbamate

-

Synonyms: N-Benzyloxycarbonyl-3-bromopropylamine, N-Cbz-3-bromopropylamine

-

CAS Number: 39945-54-5

-

Molecular Formula: C₁₁H₁₄BrNO₂

-

Molecular Weight: 272.14 g/mol

-

Appearance: Pale-yellow to yellow solid or liquid.

-

Melting Point: 37-39 °C

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | m | 5H | Aromatic protons (C₆H₅) |

| 5.15 | br s | 1H | NH |

| 5.06 | s | 2H | -CH₂-Ph |

| 3.39 | t | 2H | -CH₂-Br |

| 3.30 | q | 2H | -NH-CH₂- |

| 2.06 - 1.96 | m | 2H | -CH₂-CH₂-CH₂- |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C=O (Carbamate) |

| 136.3 | Aromatic C (quaternary) |

| 128.4 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.9 | Aromatic CH |

| 66.6 | -CH₂-Ph |

| 39.2 | -NH-CH₂- |

| 32.3 | -CH₂-CH₂-CH₂- |

| 30.6 | -CH₂-Br |

Data sourced from ChemicalBook.[1]

Experimental Protocols

Synthesis of Benzyl N-(3-bromopropyl)carbamate

This protocol is adapted from a known synthetic method.[1][2]

Materials:

-

3-bromopropylamine hydrobromide

-

Benzyl chloroformate

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), dry

-

Ethyl acetate (EtOAc)

-

Hexane

-

Celite

Procedure:

-

To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry THF, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Filter the crude reaction mixture through a pad of Celite to remove solids.

-

Evaporate the solvents from the filtrate under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 s.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As the compound can be a solid or liquid at room temperature, it can be analyzed as a thin film between KBr plates or as a solution in a suitable solvent like chloroform in a salt cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected Peaks:

-

N-H stretch: ~3300-3400 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=O stretch (carbamate): ~1690-1720 cm⁻¹

-

C-N stretch: ~1200-1350 cm⁻¹

-

C-O stretch: ~1000-1100 cm⁻¹

-

C-Br stretch: ~500-650 cm⁻¹

-

-

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

For ESI, the protonated molecule [M+H]⁺ would be expected at m/z 272.0/274.0 (due to bromine isotopes).

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural confirmation. Common fragmentation patterns for benzyl carbamates include cleavage of the benzylic C-O bond and fragmentation of the alkyl chain.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl (3-bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for benzyl (3-bromopropyl)carbamate. The information presented is intended to aid in the structural elucidation and quality control of this compound, which serves as a valuable building block in medicinal chemistry and organic synthesis. This document outlines the experimental procedures for acquiring NMR data and presents the spectral data in a clear, tabular format, complemented by a structural diagram with atom numbering for unambiguous signal assignment.

Molecular Structure and Atom Numbering

The structural formula of benzyl (3-bromopropyl)carbamate is presented below. The atom numbering scheme is provided to facilitate the correlation of NMR signals to the corresponding nuclei.

Caption: Molecular structure of benzyl (3-bromopropyl)carbamate with atom numbering.

Experimental Protocols

The following section details the general procedures for the synthesis of benzyl (3-bromopropyl)carbamate and the subsequent acquisition of its NMR spectra.

Synthesis of Benzyl (3-bromopropyl)carbamate[1]

A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry tetrahydrofuran (THF) (30 mL) is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in the same solvent (30 mL). The reaction mixture is stirred at room temperature for 48 hours. Following the reaction, the solution is filtered to remove any insoluble solids. The filtrate is then evaporated, and the resulting residue is dissolved in dichloromethane (CH₂Cl₂). This organic solution is washed with water and subsequently dried over magnesium sulfate (MgSO₄). After removal of the solvent, the crude product is purified by column chromatography on silica gel using a gradient elution from CH₂Cl₂ to methanol (MeOH) to yield benzyl N-(3-bromopropyl)carbamate as an orange oil.

NMR Sample Preparation and Data Acquisition

A sample of benzyl (3-bromopropyl)carbamate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set to encompass the range of -1 to 10 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient. The data is processed using standard NMR software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Quantitative NMR Data

The ¹H and ¹³C NMR spectral data for benzyl (3-bromopropyl)carbamate are summarized in the tables below.

¹H NMR Data Summary

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | m | 5H | C₆H₅- (C2'/C6', C3'/C5', C4') |

| 5.15 | br s | 1H | -NH- |

| 5.06 | s | 2H | -CH₂-Ph (C7') |

| 3.39 | t | 2H | -CH₂-Br (C11) |

| 3.30 | q | 2H | -NH-CH₂- (C9) |

| 2.06 - 1.96 | m | 2H | -CH₂-CH₂-CH₂- (C10) |

m = multiplet, br s = broad singlet, s = singlet, t = triplet, q = quartet[1]

¹³C NMR Data Summary

Solvent: CDCl₃ Frequency: 75.5 MHz

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C=O (C8) |

| 136.3 | C₁' |

| 128.4 | C₂'/C₆' or C₃'/C₅' |

| 128.0 | C₄' |

| 127.9 | C₂'/C₆' or C₃'/C₅' |

| 66.6 | -CH₂-Ph (C7') |

| 39.2 | -NH-CH₂- (C9) |

| 32.3 | -CH₂-CH₂-CH₂- (C10) |

| 30.6 | -CH₂-Br (C11) |

[1]

Interpretation of NMR Data

The ¹H NMR spectrum shows the characteristic signals for the benzyl and the 3-bromopropyl groups. The aromatic protons of the benzyl group appear as a multiplet at 7.32 ppm, integrating to five protons. The benzylic methylene protons give a sharp singlet at 5.06 ppm. The proton of the carbamate NH group is observed as a broad singlet at 5.15 ppm. The methylene group attached to the bromine atom (C11) resonates as a triplet at 3.39 ppm due to coupling with the adjacent methylene protons. The methylene group attached to the nitrogen (C9) appears as a quartet at 3.30 ppm. The central methylene group of the propyl chain (C10) is observed as a multiplet in the range of 2.06-1.96 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is found at 156.4 ppm. The aromatic carbons of the benzyl group appear in the range of 127.9-136.3 ppm. The benzylic carbon (C7') is observed at 66.6 ppm. The carbons of the propyl chain are assigned as follows: the carbon attached to the nitrogen (C9) at 39.2 ppm, the central carbon (C10) at 32.3 ppm, and the carbon bearing the bromine atom (C11) at 30.6 ppm.

This detailed NMR analysis provides a definitive structural confirmation of benzyl (3-bromopropyl)carbamate, which is crucial for its application in research and development.

References

Benzyl (3-bromopropyl)carbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyl (3-bromopropyl)carbamate, a key intermediate in synthetic organic chemistry. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the development of pharmacologically active molecules.

Core Properties and Data

Benzyl (3-bromopropyl)carbamate is a bifunctional molecule featuring a carbamate protecting group and a reactive bromopropyl chain. This structure makes it a valuable reagent for the introduction of a protected aminopropyl moiety in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| CAS Number | 39945-54-5 | [1] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [1] |

Synthesis and Experimental Protocols

Two common synthetic routes for the preparation of benzyl (3-bromopropyl)carbamate are detailed below.

Protocol 1: From Benzyl N-(3-hydroxypropyl)carbamate

This method involves the bromination of a hydroxyl group under Appel-type conditions.

Materials:

-

Benzyl N-(3-hydroxypropyl)carbamate

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure: [1]

-

A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry THF (30 mL) is prepared.

-

This solution is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in dry THF (30 mL).

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The resulting insoluble solid is removed by filtration.

-

The filtrate is evaporated to dryness.

-

The residue is redissolved in dichloromethane and washed with water.

-

The organic layer is dried over magnesium sulfate and the solvent is removed.

-

The crude product is purified by column chromatography (eluting with dichloromethane to methanol) to yield benzyl N-(3-bromopropyl)carbamate as an orange oil (3.2 g, 86.4% yield).

Protocol 2: From 3-Bromopropylamine Hydrobromide

This protocol describes the N-protection of 3-bromopropylamine with a benzyloxycarbonyl (Cbz) group.

Materials:

-

3-Bromopropylamine hydrobromide

-

Benzyl chloroformate

-

Diisopropylethylamine (DIPEA)

-

Dry Tetrahydrofuran (THF)

-

Celite

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in dry THF (40 mL), add benzyl chloroformate (1.64 g, 9.60 mmol) at room temperature.

-

Cool the mixture to 0°C.

-

Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Filter the crude reaction mixture through a pad of Celite.

-

Evaporate the solvents from the filtrate.

-

Purify the residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.

Applications in Drug Development

Benzyl (3-bromopropyl)carbamate serves as a versatile building block in the synthesis of various pharmaceutical and biologically active compounds.[1] Its utility lies in the ability to introduce a three-carbon spacer with a protected amino group, which can be deprotected in a later synthetic step to reveal a primary amine. This amine can then be further functionalized.

A notable application is in the synthesis of an active anti-HIV ethidium-arginine conjugate.[1] This conjugate is designed to target the viral Tat RNA sequence, demonstrating the importance of benzyl (3-bromopropyl)carbamate in constructing complex molecules with therapeutic potential.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of benzyl (3-bromopropyl)carbamate from benzyl N-(3-hydroxypropyl)carbamate as described in Protocol 1.

Caption: Synthetic workflow for benzyl (3-bromopropyl)carbamate.

References

Solubility of Carbamic acid, (3-bromopropyl)-, benzyl ester in organic solvents

Technical Guide: Solubility Profile of Benzyl (3-bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Carbamic acid, (3-bromopropyl)-, benzyl ester, also known as Benzyl (3-bromopropyl)carbamate (CAS No: 39945-54-5). This compound is a key intermediate in the synthesis of various pharmaceutical and biologically active molecules.[1] A comprehensive understanding of its solubility is crucial for its effective use in synthetic chemistry, process development, and formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (3-bromopropyl)carbamate is presented below. These properties provide foundational knowledge for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [2] |

| Molecular Weight | 272.14 g/mol | [1] |

| Melting Point | 37-39 °C | [1][2] |

| Boiling Point (Predicted) | 379.4 ± 35.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1][2] |

| LogP | 3.02 | [2] |

| Physical Form | Off-White Solid or Pale-yellow to Yellow Solid or Liquid | [1] |

Qualitative Solubility Data

Currently, only qualitative solubility data for Benzyl (3-bromopropyl)carbamate in common organic solvents is publicly available. This information is summarized in the table below. The LogP value of 3.02 suggests a preference for lipophilic or less polar organic solvents over aqueous media.[2]

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [1] |

| Ethyl Acetate | Sparingly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following section outlines a detailed methodology for determining the equilibrium solubility of Benzyl (3-bromopropyl)carbamate in various organic solvents using the shake-flask method, a widely accepted technique.

Objective

To determine the saturation concentration (solubility) of Benzyl (3-bromopropyl)carbamate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

Benzyl (3-bromopropyl)carbamate (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram

The logical flow of the experimental protocol is illustrated in the diagram below.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of Benzyl (3-bromopropyl)carbamate in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, create a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid Benzyl (3-bromopropyl)carbamate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial containing the solid compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period (typically 24 to 48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical method.

-

Analysis: Analyze the prepared standard solutions and the diluted samples by HPLC. The retention time and peak area of the compound are recorded.

-

Quantification: Plot the peak areas of the standard solutions against their known concentrations to construct a calibration curve. Use the linear regression equation from this curve to calculate the concentration of Benzyl (3-bromopropyl)carbamate in the diluted sample.

-

Solubility Calculation: Calculate the final solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Relevance in Drug Development

While Benzyl (3-bromopropyl)carbamate is not an active pharmaceutical ingredient itself, it serves as a versatile building block in medicinal chemistry.[1] For instance, it has been utilized in the synthesis of an anti-HIV conjugate.[1] The solubility of such intermediates is a critical parameter in process chemistry for the following reasons:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase.

-

Purification: Solubility data is essential for developing effective crystallization and chromatography-based purification methods.[1]

-

Process Safety and Efficiency: Understanding solubility helps in preventing precipitation in transfer lines and reactors, ensuring a smooth and safe manufacturing process.

As no direct signaling pathways involving this compound are known, its primary importance lies within the synthetic and process development workflow. The logical relationship for its use is outlined in the diagram below.

Caption: Role of Solubility in a Synthetic Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (3-bromopropyl)carbamate

This technical guide provides a detailed overview of the melting and boiling points of benzyl (3-bromopropyl)carbamate, a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and relevant synthesis workflows.

Physicochemical Data

The key physical properties of benzyl (3-bromopropyl)carbamate are summarized in the table below. These values are critical for its handling, storage, and application in various synthetic procedures.

| Property | Value | Source |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1][2] |

| Molecular Formula | C11H14BrNO2 | [1][2] |

| Molecular Weight | 272.14 g/mol | [2] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | |

| Physical Form | Pale-yellow to Yellow Solid or Liquid | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | |

| Storage | Sealed in dry, store in freezer, under -20°C | [3] |

Experimental Protocols

While specific experimental details for the determination of the cited melting and boiling points are not extensively documented in the public literature, standard laboratory procedures for such measurements would be employed.

General Protocol for Melting Point Determination:

The melting point of benzyl (3-bromopropyl)carbamate can be determined using a capillary melting point apparatus.

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For benzyl (3-bromopropyl)carbamate, this range is reported as 37-39 °C[4][1].

General Protocol for Boiling Point Determination:

The boiling point provided is a predicted value, likely determined through computational modeling. Experimental determination for high-boiling-point compounds is typically performed under reduced pressure to prevent decomposition.

-

A small quantity of benzyl (3-bromopropyl)carbamate is placed in a distillation flask with a boiling chip.

-

The flask is connected to a distillation apparatus, and a vacuum is applied to reduce the pressure.

-

The sample is heated gently until it begins to boil.

-

The temperature of the vapor and the corresponding pressure are recorded.

-

The observed boiling point at the reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Synthesis of Benzyl (3-bromopropyl)carbamate

Benzyl (3-bromopropyl)carbamate is a key intermediate in the synthesis of various compounds, including an active anti-HIV ethidium-arginine conjugate targeted against the viral TAR RNA sequence[4]. Two common synthetic routes are described below.

Method 1: From Benzyl N-(3-hydroxypropyl)carbamate

A solution of triphenylphosphine and carbon tetrabromide in dry tetrahydrofuran (THF) is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate in the same solvent. The reaction mixture is stirred, and after workup, the product is purified by column chromatography to yield benzyl N-(3-bromopropyl)carbamate as an orange oil.

Method 2: From 3-Bromopropylamine Hydrobromide

To a stirred suspension of 3-bromopropylamine hydrobromide in dry THF, benzyl chloroformate is added[5]. The mixture is cooled, and diisopropylethylamine is added dropwise. After stirring, the crude product is filtered and purified by flash chromatography to afford the desired product as a liquid[5].

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of benzyl (3-bromopropyl)carbamate from benzyl N-(3-hydroxypropyl)carbamate.

Caption: Synthesis of Benzyl (3-bromopropyl)carbamate.

References

- 1. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]

- 2. Benzyl (3-bromopropyl)carbamate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]

- 4. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

Benzyl (3-bromopropyl)carbamate: A Technical Guide for PROTAC Linker Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth overview of Benzyl (3-bromopropyl)carbamate, a bifunctional chemical entity with potential applications as a linker in PROTAC design. While direct literature examples of its use in published PROTACs are limited, this document serves as a comprehensive resource for researchers considering its application. It covers the synthesis of the linker, its incorporation into a PROTAC scaffold, and detailed protocols for the biological evaluation of the resulting degrader molecules.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.

The linker is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of a PROTAC. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination. Alkyl and polyethylene glycol (PEG) chains are common motifs in linker design, offering flexibility and synthetic tractability. The carbamate functional group can also be incorporated into linker structures.

Physicochemical Properties of Benzyl (3-bromopropyl)carbamate

Benzyl (3-bromopropyl)carbamate is a commercially available reagent that can be utilized as a building block for PROTAC linkers. Its key structural features are a carbamate group, a three-carbon alkyl chain, and a terminal bromine atom, which serves as a reactive handle for conjugation.

| Property | Value | Reference |

| CAS Number | 39945-54-5 | [1] |

| Molecular Formula | C11H14BrNO2 | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Appearance | Pale-yellow to yellow solid or liquid | [1] |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Synthesis of Benzyl (3-bromopropyl)carbamate

Benzyl (3-bromopropyl)carbamate can be synthesized from 3-bromopropan-1-amine hydrobromide and benzyl chloroformate.

Experimental Protocol:

Materials:

-

3-bromopropan-1-amine hydrobromide

-

Sodium hydroxide (3N solution)

-

Chloroform (CHCl3)

-

Benzyl chloroformate (Cbz-Cl)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 3-bromopropan-1-amine hydrobromide (1.0 eq) in a biphasic mixture of 3N NaOH and CHCl3, add benzyl chloroformate (Cbz-Cl) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Benzyl (3-bromopropyl)carbamate.

Incorporation of Benzyl (3-bromopropyl)carbamate into a PROTAC Scaffold

The terminal bromine atom of Benzyl (3-bromopropyl)carbamate allows for its conjugation to either the POI-binding ligand or the E3 ligase ligand via nucleophilic substitution. The benzyl carbamate group serves as a protected amine, which can be deprotected in a later step to reveal a primary amine for subsequent coupling.

General Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Benzyl (3-bromopropyl)carbamate.

Caption: Generalized workflow for PROTAC synthesis.

Detailed Experimental Protocol (Illustrative Example)

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Step 1: Synthesis of POI-Linker Intermediate

-

Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine) (1.0 eq) and a suitable base (e.g., K2CO3 or Et3N) in an anhydrous solvent (e.g., DMF or ACN).

-

Add Benzyl (3-bromopropyl)carbamate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by LC-MS).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography to obtain the Cbz-protected POI-linker intermediate.

Step 2: Cbz Deprotection

-

Dissolve the POI-linker intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature until the deprotection is complete (monitored by LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amine-terminated POI-linker.

Step 3: Final Amide Coupling

-

Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

-

Add the amine-terminated POI-linker (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule by preparative HPLC.

Biological Evaluation of PROTACs

The primary biological evaluation of a PROTAC involves assessing its ability to induce the degradation of the target protein.

Western Blotting for Protein Degradation

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation as a function of PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Signaling Pathway Analysis

The degradation of a target protein by a PROTAC is expected to modulate the signaling pathways in which the protein is involved.

Caption: PROTAC mechanism of action.

Conclusion

Benzyl (3-bromopropyl)carbamate represents a readily available and synthetically versatile building block for the construction of PROTAC linkers. Its alkyl carbamate structure offers a combination of flexibility and defined length. While specific examples of its application in high-impact PROTACs are yet to be prominently featured in the scientific literature, the general principles of PROTAC design and the established synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore its potential. Careful optimization of the linker length and attachment points, guided by iterative biological evaluation, will be crucial for the successful development of potent and selective degraders utilizing this linker.

References

The Multifaceted Role of Benzyl Carbamate Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl carbamate moiety is a versatile structural motif that has garnered significant attention in medicinal chemistry. Its unique combination of properties, including its role as a bioisostere for the amide bond, its ability to engage in crucial hydrogen bonding interactions, and its utility as a protecting group in organic synthesis, has led to its incorporation into a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of benzyl carbamate derivatives, with a focus on their roles as anticonvulsant, antiviral, anticancer, and enzyme inhibitory agents. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Benzyl Carbamate Derivatives

The synthesis of benzyl carbamate derivatives can be achieved through several established methods. The most common approach involves the reaction of an amine with benzyl chloroformate in the presence of a base. Another widely used method is the Curtius rearrangement of an acyl azide in the presence of benzyl alcohol.

General Synthetic Protocol: Reaction of an Amine with Benzyl Chloroformate

This protocol describes a general method for the N-acylation of an amine using benzyl chloroformate.

Materials:

-

Primary or secondary amine

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired benzyl carbamate derivative.

Therapeutic Applications and Quantitative Data

Benzyl carbamate derivatives have demonstrated significant potential across a range of therapeutic areas. The following sections summarize their activity and present quantitative data for key examples.

Anticonvulsant Activity

Felbamate, a dicarbamate derivative, is an established antiepileptic drug. Its mechanism of action is believed to involve a dual effect on excitatory and inhibitory neurotransmission.[1]

Felbamate is thought to exert its anticonvulsant effects through two primary mechanisms:

-

Inhibition of NMDA Receptors: Felbamate acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, thereby reducing excitatory glutamatergic neurotransmission.[1][2]

-

Potentiation of GABA-A Receptors: Felbamate enhances the function of gamma-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This leads to an increase in inhibitory tone.[1][2]

The following diagram illustrates the proposed signaling pathway for the anticonvulsant action of felbamate.

| Compound | Target | Activity | Reference |

| Felbamate | NMDA Receptor | IC50 = 100-300 µM | [1] |

| Felbamate | GABA-A Receptor | Potentiation at 0.1-3 mM | [1] |

Antiviral Activity

Benzyl carbamate derivatives have emerged as potent inhibitors of viral proteases, particularly the main protease (Mpro) of coronaviruses, which is essential for viral replication.

| Compound | Target | IC50 (µM) | Reference |

| Compound 1a | SARS-CoV-2 Mpro | 0.415 | [3] |

| Compound 5a | SARS-CoV-2 Mpro | 0.160 | [3] |

| Compound 5b | SARS-CoV-2 Mpro | 0.128 | [3] |

The following diagram outlines the workflow for a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against Mpro.

Anticancer Activity

Recent studies have highlighted the potential of benzyl carbamate derivatives as anticancer agents, with some compounds demonstrating modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the mTORC1 pathway.

Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity, a central regulator of cell growth and proliferation, and induce autophagy.

Enzyme Inhibition

Benzyl carbamate derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases.

| Compound | Target | IC50 (µM) | Reference |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | AChE | > 100 | [4] |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BChE | 25.3 | [4] |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | AChE | 48.7 | [4] |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | 12.1 | [4] |

| Compound | Target | Ki (µM) | Reference |

| Benzyl carbamate | hCA I | 59.2 | [5] |

| Benzyl carbamate | hCA II | 2.4 | [5] |

| Benzyl carbamate | hCA IX | 21.5 | [5] |

| Benzyl carbamate | hCA XII | 1.9 | [5] |

Detailed Experimental Protocols

Synthesis of Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate (HIV Integrase Inhibitor Intermediate)

-

Formation of the pyrimidine core: This would likely involve the condensation of a substituted amidine with a β-ketoester derivative.

-

Introduction of the amino acid moiety: The protected 2-amino-2-methylpropanoic acid derivative would be coupled to the pyrimidine core.

-

Amide bond formation: The carboxylic acid on the pyrimidine ring would be activated and coupled with 4-fluorobenzylamine.

-

Protection of the amino group: The amino group of the 2-amino-2-methylpropanoic acid moiety would be protected with a benzyl carbamate (Cbz) group, likely using benzyl chloroformate.

A detailed experimental investigation would be required to optimize the reaction conditions for each step.

Mpro Inhibition Assay (FRET-based)

Principle: This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., Ac-Abu-Tle-Leu-Gln-MCA)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

Test compounds and positive control (e.g., nirmatrelvir) dissolved in DMSO

-

384-well black microplates

-

Microplate reader capable of fluorescence kinetic measurements

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of Mpro solution (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~10 µM).

-

Immediately measure the increase in fluorescence in a microplate reader (e.g., excitation at 320 nm, emission at 405 nm) in kinetic mode for 30 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes a thiocholine ester substrate to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Materials:

-

AChE (from electric eel) or BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

DTNB

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds and positive control (e.g., donepezil) dissolved in DMSO

-

96-well clear microplates

-

Microplate reader capable of absorbance measurements at 412 nm

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 25 µL of the compound dilutions.

-

Add 50 µL of the enzyme solution (AChE or BChE) to each well.

-

Add 125 µL of DTNB solution to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 5 minutes.

-

Calculate the reaction rates and determine the IC50 values as described for the Mpro inhibition assay.

Future Perspectives

The benzyl carbamate scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research directions include the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of novel therapeutic targets for benzyl carbamate-containing molecules is also a promising avenue. Furthermore, the use of this moiety in prodrug design to improve the delivery and efficacy of existing drugs warrants further investigation. The detailed information provided in this guide is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of benzyl carbamate derivatives.

References

- 1. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Benzyl Carbamate Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl carbamate is a fundamental structural motif present in a wide array of pharmaceuticals, agrochemicals, and materials. Its conformational landscape plays a pivotal role in determining molecular interactions, biological activity, and material properties. A thorough understanding of the preferred spatial arrangements of the benzyl and carbamate moieties is therefore crucial for rational drug design and the development of novel functional materials. This technical guide provides an in-depth analysis of the theoretical studies on benzyl carbamate conformations, supported by experimental data and detailed methodologies.

The conformational flexibility of benzyl carbamate is primarily governed by the rotation around several key single bonds, leading to a complex potential energy surface with multiple local minima. Theoretical chemistry provides a powerful toolkit to explore this landscape, identifying stable conformers and the energy barriers that separate them. These computational insights, when validated by experimental techniques, offer a comprehensive picture of the molecule's dynamic behavior.

Core Concepts in Carbamate Conformation

The conformation of carbamates is largely defined by the planarity of the carbamate group due to amide resonance.[1][2] Two primary conformational isomers are typically considered: syn and anti (also referred to as cis and trans), arising from rotation around the C-N bond. For most acyclic carbamates, the anti conformation is generally favored due to steric and electrostatic reasons, with an energy difference of approximately 1.0–1.5 kcal/mol.[1] However, the energy difference can be small, leading to a mixture of conformers in solution.[1]

Theoretical Methodologies for Conformational Analysis

The exploration of the conformational space of benzyl carbamate relies heavily on computational chemistry methods. A typical workflow involves an initial conformational search followed by geometry optimization and energy calculation of the identified conformers.

Potential Energy Surface (PES) Scan

A relaxed potential energy surface scan is a common technique to identify stable conformers and transition states. This involves systematically rotating a specific dihedral angle while allowing all other geometric parameters to relax to their minimum energy. For benzyl carbamate, the key dihedral angles to scan are:

-

ω (O1-C1-N-Cα): Defines the syn and anti conformation of the carbamate group.

-

τ1 (C2-O1-C1-N): Describes the orientation of the benzyl group relative to the carbamate plane.

-

τ2 (Cα-Cβ-Cγ-Cδ): Represents the rotation of the phenyl ring.

Quantum Chemical Calculations

High-level quantum chemical calculations are employed to obtain accurate energies and geometries of the conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3][4] Common functionals include B3LYP and M06-2X, often paired with Pople-style basis sets such as 6-31G(d) or larger.[3] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be utilized.[5] Solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[6]

Quantitative Conformational Data

The crystal structure of benzyl carbamate (CCDC entry 873891) provides a definitive conformation in the solid state.[7] In this structure, the carbamate group is essentially planar, and the molecule adopts an extended conformation.

| Parameter | Dihedral Angle (°) | Source |

| Crystal Structure | ||

| C2-O1-C1-N | 178.9 | CCDC 873891[7] |

| O1-C1-N-H1 | 180.0 (assumed planar) | General knowledge |

| C1-N-Cα-Cβ | -78.9 | CCDC 873891[7] |

| N-Cα-Cβ-Cγ | 179.3 | CCDC 873891[7] |

| General Carbamates | ||

| Rotational Barrier (C-N) | ~15-18 kcal/mol | [2] |

| anti vs syn Energy Difference | 1.0-1.5 kcal/mol | [1] |

Table 1: Key Dihedral Angles and Energy Barriers for Benzyl Carbamate and Related Carbamates.

Experimental Validation

Theoretical predictions of conformational preferences are ideally validated through experimental techniques that can probe the molecular structure in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformations in solution.[6] Key parameters include:

-